3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Description
This compound features a pyridazine core substituted at position 6 with a 4-methylphenyl group and at position 3 with a sulfanyl-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 2-bromophenyl group. Its synthesis likely involves coupling reactions similar to those described for related compounds .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-6-8-14(9-7-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZRJXMASLILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-bromobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the methylthio group.
Pyridazine ring formation: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dichloromethane).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been investigated for its diverse biological activities, which include:
-
Antimicrobial Activity :
- Compounds containing the oxadiazole moiety have shown significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can serve as effective agents against resistant bacterial strains .
- Antifungal Activity :
-
Anticancer Potential :
- The structural features of oxadiazoles and pyridazines have been linked to anticancer activities. Compounds similar to 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine have been tested for cytotoxicity against various cancer cell lines, showing promising results .
Case Study 1: Antimicrobial Efficacy
A series of pyridazine-based compounds were synthesized and tested for antimicrobial activity. The study revealed that compounds with the oxadiazole moiety exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL .
Case Study 2: Anticancer Activity
In a recent evaluation of anticancer properties, a derivative similar to the compound was tested against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
Data Tables
Mechanism of Action
The mechanism of action of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridazine ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound
- Core : Pyridazine with 1,2,4-oxadiazole.
- Substituents :
- 4-Methylphenyl (position 6, pyridazine).
- 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-ylmethyl sulfanyl (position 3, pyridazine).
Analog 1 : (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone
- Core : Piperazine-linked 1,2,4-oxadiazole.
- Substituents: 3-Chlorophenyl (methanone group). 3-Methyl-1,2,4-oxadiazole (position 5).
- Key Differences :
- Replacement of pyridazine with piperazine reduces aromaticity, altering electronic properties.
- Chlorine (vs. bromine) and methyl substituents may influence lipophilicity and steric effects.
Analog 2 : 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Core : 1,2,4-Triazole with thioacetamide linkage.
- Substituents :
- 4-Bromophenyl (position 4, triazole).
- Pyridin-3-yl (position 5, triazole).
- Key Differences: Triazole (vs. Acetamide linker (vs. methyl sulfanyl) may improve solubility.
Physicochemical Properties
- Key Observations: Ortho vs. Heterocycle Impact: Oxadiazoles are more electron-deficient than triazoles, which could influence reactivity in catalytic or biological systems .
Biological Activity
The compound 3-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H17BrN4OS
- Molecular Weight : 426.33 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the oxadiazole structure. The derivatives of oxadiazoles, including those with bromophenyl substitutions, have shown promising results against various pathogens.
In Vitro Studies
-
Minimum Inhibitory Concentration (MIC) :
- Compounds similar to the target compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The compound demonstrated significant activity against biofilm formation, reducing it more effectively than traditional antibiotics like Ciprofloxacin .
- Mechanism of Action :
Anticancer Activity
The oxadiazole derivatives have also been investigated for their anticancer potential :
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Anti-inflammatory Activity
Although specific data on the anti-inflammatory effects of this compound is limited in the available literature, related compounds have shown promise in reducing inflammation markers in vitro.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
